molecular formula C6H2BrCl2N3 B15330732 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-b]pyridine

3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B15330732
M. Wt: 266.91 g/mol
InChI Key: HFRZDSIBDWHCGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of bromine and chlorine substituents on the pyrazolo[4,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-b]pyridine typically involves the bromination and chlorination of pyrazolo[4,3-b]pyridine derivatives. One common method involves the bromination of 5,7-dichloro-1H-pyrazolo[4,3-b]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-b]pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted pyrazolopyridine derivatives, dehalogenated compounds, and biaryl structures, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This makes it a valuable tool in cancer research and drug development.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-pyrazolo[3,4-b]pyridine: Similar in structure but lacks the chlorine substituents.

    3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine: Contains two bromine atoms instead of bromine and chlorine.

    5,7-Dichloro-1H-pyrazolo[3,4-b]pyridine: Lacks the bromine substituent but has two chlorine atoms.

Uniqueness

3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and interaction with biological targets. This dual halogenation provides a versatile platform for further functionalization and optimization in various applications .

Properties

Molecular Formula

C6H2BrCl2N3

Molecular Weight

266.91 g/mol

IUPAC Name

3-bromo-5,7-dichloro-2H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C6H2BrCl2N3/c7-6-5-4(11-12-6)2(8)1-3(9)10-5/h1H,(H,11,12)

InChI Key

HFRZDSIBDWHCGL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NNC(=C2N=C1Cl)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.